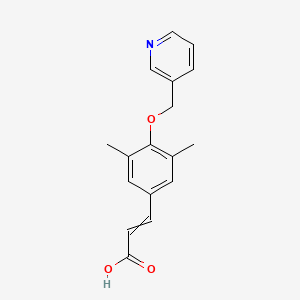
3-(3,5-Dimethyl-4-(pyridin-3-ylmethoxy)phenyl)acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The preparation of 3-(3,5-Dimethyl-4-(pyridin-3-ylmethoxy)phenyl)acrylic acid involves synthetic routes that typically include the reaction of 3,5-dimethyl-4-hydroxybenzaldehyde with pyridine-3-methanol under specific reaction conditions. The resulting intermediate is then subjected to further reactions to form the final product . Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimized reaction conditions for large-scale production.
Analyse Des Réactions Chimiques
3-(3,5-Dimethyl-4-(pyridin-3-ylmethoxy)phenyl)acrylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
3-(3,5-Dimethyl-4-(pyridin-3-ylmethoxy)phenyl)acrylic acid is primarily used in proteomics research It serves as a biochemical tool for studying protein interactions, modifications, and functionsIts unique structure allows it to interact with specific molecular targets, making it valuable for various research purposes .
Mécanisme D'action
The mechanism of action of 3-(3,5-Dimethyl-4-(pyridin-3-ylmethoxy)phenyl)acrylic acid involves its interaction with specific molecular targets, such as proteins and enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and function. The exact pathways involved in these interactions are still under investigation, but they likely include binding to active sites and altering protein conformation .
Comparaison Avec Des Composés Similaires
3-(3,5-Dimethyl-4-(pyridin-3-ylmethoxy)phenyl)acrylic acid can be compared with other similar compounds, such as:
3-(3,5-Dimethyl-4-hydroxyphenyl)acrylic acid: This compound has a similar structure but lacks the pyridin-3-ylmethoxy group.
3-(3,5-Dimethyl-4-(pyridin-2-ylmethoxy)phenyl)acrylic acid: This compound has a pyridin-2-ylmethoxy group instead of the pyridin-3-ylmethoxy group.
The uniqueness of this compound lies in its specific molecular structure, which allows it to interact with particular molecular targets and exhibit distinct chemical properties .
Propriétés
Numéro CAS |
924865-91-8 |
|---|---|
Formule moléculaire |
C17H17NO3 |
Poids moléculaire |
283.32 g/mol |
Nom IUPAC |
3-[3,5-dimethyl-4-(pyridin-3-ylmethoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C17H17NO3/c1-12-8-14(5-6-16(19)20)9-13(2)17(12)21-11-15-4-3-7-18-10-15/h3-10H,11H2,1-2H3,(H,19,20) |
Clé InChI |
DDPLTOVOCMJWAA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1OCC2=CN=CC=C2)C)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


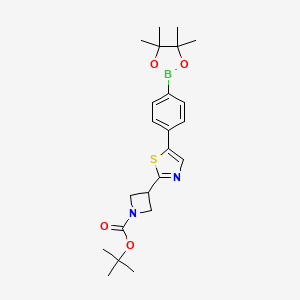

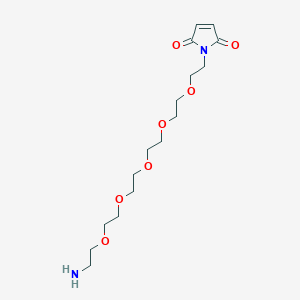
![(2S)-1-[(1S)-1-(Dicyclohexylphosphino)ethyl]-2-(diphenylphosphino)ferrocene](/img/structure/B13716722.png)
![1-chloro-2-[(Z)-2-ethoxyethenyl]benzene](/img/structure/B13716727.png)
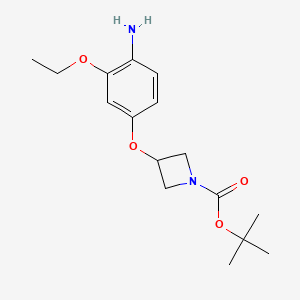
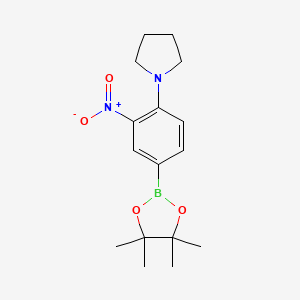
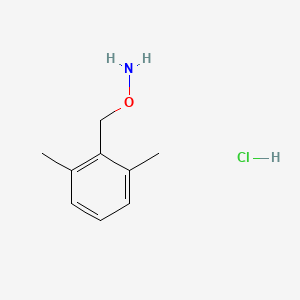
![Ethyl 3'-chloro-4'-sulfamoyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B13716750.png)
![7-Bromo-3-(5-bromo-3-methylpyridin-2-yl)-9-methyl-2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dione](/img/structure/B13716765.png)

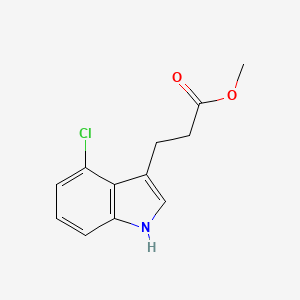
![N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13716773.png)
![N-[9-[(2R,3R,4R,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-3-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13716789.png)
